7-(aminooxy)-4-methyl-2H-chromen-2-one
Description
7-(Aminooxy)-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by a 4-methyl group at position 4 and an aminooxy (-ONH₂) substituent at position 5. This compound is of significant interest due to the nucleophilic nature of the aminooxy group, which enables selective bioconjugation reactions (e.g., oxime ligation) for applications in chemical biology and drug delivery . Its core coumarin structure provides inherent fluorescence, making it useful in optoelectronic and imaging studies .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-aminooxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,11H2,1H3 |
InChI Key |
MMERWKDVMNVJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminooxy)-4-methyl-2H-chromen-2-one typically involves the introduction of the aminooxy group into the chromenone structure. One common method is the reaction of 4-methyl-2H-chromen-2-one with hydroxylamine derivatives under specific conditions. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-(aminooxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(aminooxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(aminooxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Bromoalkoxy Derivatives
- 7-(6-Bromo-hex-yloxy)-4-methyl-2H-chromen-2-one (): Structure: Features a bromohexyloxy chain instead of aminooxy. Properties: The Br atom introduces steric bulk and acts as a leaving group, facilitating nucleophilic substitutions. Crystallographic data show a C-C-C-Br torsion angle of 66.5°, indicating conformational flexibility . Applications: Intermediate for synthesizing longer-chain derivatives or cross-coupling reactions.
Heterocyclic Amino Derivatives
- 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one (): Structure: Benzothiazole ring linked via an ethoxyamino group. Activity: Designed as an atypical antipsychotic targeting schizophrenia. The benzothiazole moiety enhances receptor affinity . Synthesis: Achieved by refluxing 7-(2-chloroethoxy)-4-methylcoumarin with 2-aminobenzothiazole derivatives .
Vinyl and Aromatic Substitutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
